![molecular formula C17H18N2O2 B2446957 3-(Tert-butyl)-2-propanoylindéno[3,2-C]pyrazol-4-one CAS No. 437710-47-9](/img/structure/B2446957.png)
3-(Tert-butyl)-2-propanoylindéno[3,2-C]pyrazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes a tert-butyl group, a propanoyl group, and an indeno-pyrazole core.
Applications De Recherche Scientifique
3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one has several scientific research applications:
Méthodes De Préparation
The synthesis of 3-(tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to form mixtures of isomeric pyrazoles . Industrial production methods often employ transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Analyse Des Réactions Chimiques
3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Mécanisme D'action
The mechanism of action of 3-(tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one can be compared with other pyrazole derivatives such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but different substituents, leading to distinct biological activities.
N1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine: Another pyrazole derivative with different functional groups, used in medicinal chemistry.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: This compound has been studied for its antimicrobial properties.
The uniqueness of 3-(tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Propriétés
IUPAC Name |
3-tert-butyl-2-propanoylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-5-12(20)19-16(17(2,3)4)13-14(18-19)10-8-6-7-9-11(10)15(13)21/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHGGLSNYOZPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2446875.png)
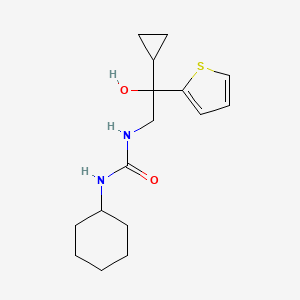
![[3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2446878.png)
![2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446880.png)

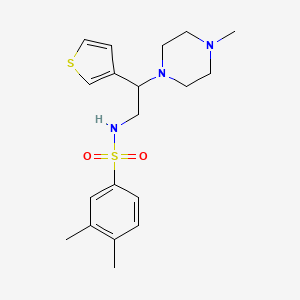
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2446886.png)
![Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2446887.png)
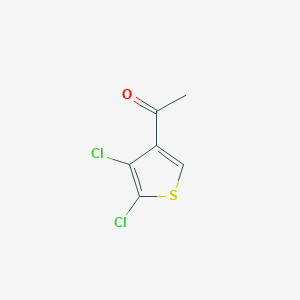
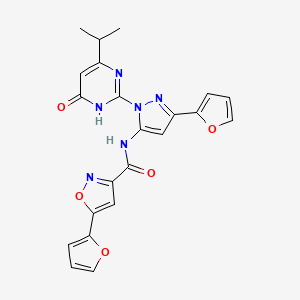
![N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2446891.png)
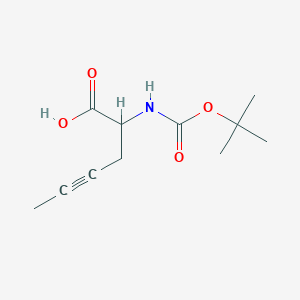
![N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2446893.png)

